(E)-3-(1-Methyl-1H-imidazol-2-YL)acrylic acid

Description

Contextualizing Imidazole-Containing Compounds in Advanced Organic Chemistry

The imidazole (B134444) ring is a five-membered aromatic heterocycle containing two nitrogen atoms. nih.gov This structure is found in numerous important biological molecules, including the amino acid histidine and the neurotransmitter histamine. nih.gov In the realm of advanced organic chemistry, imidazole derivatives are highly valued for their diverse applications.

Imidazole-containing compounds are prominent in medicinal chemistry, forming the core of many pharmaceuticals. nih.gov Their unique electronic properties and ability to engage in hydrogen bonding make them effective scaffolds for designing drugs that can interact with biological targets like enzymes and receptors. nih.govresearchgate.net Imidazole derivatives have been investigated for a wide range of therapeutic activities, including anticancer, antifungal, anti-inflammatory, and antimicrobial properties. nih.govwisdomlib.org

Beyond pharmaceuticals, imidazoles are used as catalysts in organic reactions and as precursors for the synthesis of N-heterocyclic carbenes (NHCs), which are important ligands in organometallic chemistry. The versatility of the imidazole ring allows for a wide range of chemical modifications, enabling chemists to fine-tune the properties of imidazole-containing molecules for specific applications. organic-chemistry.org

Table 1: Examples of Bioactive Imidazole-Containing Compounds

| Compound | Therapeutic Area |

| Metronidazole | Antibacterial, Antiprotozoal |

| Omeprazole | Antiulcer (Proton Pump Inhibitor) |

| Clotrimazole | Antifungal |

| Nilotinib | Anticancer (Tyrosine Kinase Inhibitor) |

| Cimetidine | Antiulcer (H2 Receptor Antagonist) |

This table provides examples of well-known drugs that contain the imidazole moiety, highlighting the importance of this structural motif in medicine.

Significance of α,β-Unsaturated Carboxylic Acid Moieties in Chemical Synthesis and Functional Materials

The α,β-unsaturated carboxylic acid moiety is characterized by a carbon-carbon double bond conjugated with a carboxylic acid group. This arrangement results in unique reactivity, making these compounds valuable intermediates in organic synthesis. chemistryviews.org They can undergo a variety of chemical transformations, including conjugate additions (like the Michael reaction), polymerization, and cycloaddition reactions. libretexts.orgwikipedia.org

These compounds are important building blocks for the synthesis of more complex molecules, including natural products and pharmaceuticals. chemistryviews.org The presence of both a double bond and a carboxylic acid group allows for a wide range of functionalization reactions.

In the field of materials science, α,β-unsaturated carboxylic acids, such as acrylic acid, are precursors to a vast array of polymers and materials. wikipedia.org Polyacrylates, derived from the polymerization of acrylate (B77674) esters, have widespread applications as plastics, adhesives, and coatings. The ability of these molecules to polymerize is a key feature that is exploited in the creation of functional materials with tailored properties.

Table 2: Key Reactions of α,β-Unsaturated Carboxylic Acids

| Reaction Type | Description |

| Michael Addition | Nucleophilic addition to the β-carbon of the conjugated system. |

| Diels-Alder Reaction | The double bond can act as a dienophile in cycloaddition reactions. |

| Polymerization | The double bond allows for the formation of long polymer chains. |

| Esterification | The carboxylic acid group can be converted to an ester. |

| Amidation | The carboxylic acid group can be converted to an amide. |

This table summarizes some of the characteristic reactions of the α,β-unsaturated carboxylic acid functionality, underscoring its versatility in chemical synthesis.

Structural Elucidation and Stereochemical Considerations of (E)-3-(1-Methyl-1H-imidazol-2-YL)acrylic acid

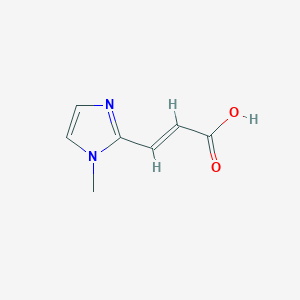

The structure of this compound consists of a 1-methyl-1H-imidazole ring attached at the 2-position to an acrylic acid moiety at the 3-position.

Chemical Structure:

The molecule comprises:

A five-membered imidazole ring with a methyl group attached to one of the nitrogen atoms (N1).

An acrylic acid group (-CH=CH-COOH) where the double bond is in conjugation with the carboxylic acid.

The imidazole ring is connected to the β-carbon (the carbon further from the carboxyl group) of the acrylic acid.

While specific experimental data for this compound is scarce, its methyl ester, (E)-3-(1-Methyl-1H-imidazol-2-yl)-acrylic acid methyl ester, is documented with the CAS number 869846-76-4. guidechem.com This suggests the parent carboxylic acid is a viable chemical entity.

Stereochemical Considerations:

The "(E)" designation in the name refers to the stereochemistry of the double bond in the acrylic acid chain. This is a form of geometric isomerism. The E/Z notation is used to describe the arrangement of substituents around a double bond when the cis/trans system is ambiguous.

E (entgegen): The higher priority groups on each carbon of the double bond are on opposite sides.

Z (zusammen): The higher priority groups on each carbon of the double bond are on the same side.

In this compound, the two carbons of the double bond are substituted as follows:

One carbon is attached to a hydrogen and the carboxylic acid group.

The other carbon is attached to a hydrogen and the 1-methyl-1H-imidazol-2-yl group.

According to the Cahn-Ingold-Prelog priority rules, the carboxylic acid group has a higher priority than the hydrogen on its carbon, and the imidazole group has a higher priority than the hydrogen on its carbon. The "(E)" configuration indicates that the 1-methyl-1H-imidazol-2-yl group and the carboxylic acid group are on opposite sides of the double bond. uou.ac.in

The synthesis of related compounds, such as (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylic acid, often results in a mixture of E and Z isomers, with reaction conditions being optimized to favor the desired E isomer. nih.gov It can be inferred that similar stereochemical control would be a key consideration in the synthesis of this compound.

Table 3: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information |

| Molecular Formula | C7H8N2O2 |

| Molecular Weight | 152.15 g/mol |

| Stereochemistry | E-isomer at the C=C double bond |

| Functional Groups | Imidazole, Carboxylic Acid, Alkene |

| Hydrogen Bond Donor | 1 (from carboxylic acid OH) |

| Hydrogen Bond Acceptor | 3 (from imidazole N, and carbonyl and hydroxyl oxygens) |

This table presents predicted properties for the target compound based on its chemical structure, as specific experimental data is not widely available.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(1-methylimidazol-2-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-9-5-4-8-6(9)2-3-7(10)11/h2-5H,1H3,(H,10,11)/b3-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRPCQMNXDKVHN-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CN=C1/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101223909 | |

| Record name | (2E)-3-(1-Methyl-1H-imidazol-2-yl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101223909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868776-10-7 | |

| Record name | (2E)-3-(1-Methyl-1H-imidazol-2-yl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868776-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(1-Methyl-1H-imidazol-2-yl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101223909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization of E 3 1 Methyl 1h Imidazol 2 Yl Acrylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR)

NMR spectroscopy is a primary tool for elucidating the molecular structure of a compound. For (E)-3-(1-Methyl-1H-imidazol-2-YL)acrylic acid, a ¹H-NMR spectrum would be expected to show distinct signals corresponding to the protons on the imidazole (B134444) ring, the N-methyl group, and the vinyl group of the acrylic acid moiety. The coupling constant (J-value) between the two vinyl protons would confirm the (E)-stereochemistry, typically being in the range of 12-18 Hz. The ¹³C-NMR spectrum would similarly show characteristic peaks for each unique carbon atom, including the carbonyl carbon of the carboxylic acid, the olefinic carbons, and the carbons of the N-methylimidazole ring. However, no specific spectral data with chemical shifts and coupling constants for this exact molecule could be located.

Mass Spectrometry Techniques in Molecular Characterization (e.g., HRESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is used to determine the precise molecular weight and elemental formula of a compound. An HRESI-MS analysis of this compound would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. The high-resolution measurement of this ion's mass-to-charge ratio would allow for the unambiguous confirmation of its elemental formula, C₇H₈N₂O₂. Searches for this specific data were unsuccessful.

Vibrational Spectroscopy (IR, FT-IR) in Functional Group Identification

Infrared (IR) or Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of the title compound would be expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band typically around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), the C=C stretch of the alkene (around 1650 cm⁻¹), and various C-H and C-N stretches associated with the imidazole ring and methyl group researchgate.netresearchgate.net. No experimentally recorded spectrum for this compound is available.

Chromatographic Methods for Purity Assessment and Isomeric Ratio Determination (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a standard technique for separating components in a mixture, assessing purity, and determining the ratio of isomers. An HPLC method, likely using a reversed-phase column (e.g., C18) with a mobile phase of acetonitrile (B52724) and water containing an acid modifier like formic acid or trifluoroacetic acid, could be developed to analyze this compound osha.govsielc.com. This method would be capable of separating the (E)-isomer from the (Z)-isomer and other potential impurities, allowing for purity assessment and quantification of the isomeric ratio. However, no specific published HPLC methods or chromatograms for this compound could be found.

Calorimetric and Thermochemical Analysis of Imidazole Acrylic Acid Systems (e.g., Differential Scanning Calorimetry, Combustion Calorimetry)

Differential Scanning Calorimetry (DSC) is used to measure thermal properties, such as melting point and enthalpy of fusion. A DSC thermogram for the title compound would show an endothermic peak corresponding to its melting point. Combustion calorimetry could be used to determine the enthalpy of combustion, from which the standard enthalpy of formation can be calculated, providing fundamental thermodynamic data about the molecule's stability. While studies on other imidazole derivatives and acrylic acid polymers exist researchgate.netresearchgate.net, no calorimetric data has been published for this compound.

Reactivity, Reaction Mechanisms, and Derivative Synthesis of E 3 1 Methyl 1h Imidazol 2 Yl Acrylic Acid

Regioselective and Stereoselective Transformations of the Acrylic Acid Moiety

The acrylic acid moiety is a versatile functional group susceptible to various addition reactions. The electron-withdrawing nature of the carboxylic acid group activates the carbon-carbon double bond for nucleophilic attack. Simultaneously, the double bond can undergo electrophilic additions and participate in pericyclic reactions.

Controlling the regioselectivity and stereoselectivity of these transformations is crucial for synthesizing specific isomers. For instance, in the synthesis of a related compound, (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylic acid, the stereochemistry of the double bond was a key focus. The reaction of methimazole (B1676384) with propiolate esters can yield a mixture of E and Z isomers. Researchers have adapted procedures to achieve high E:Z product ratios, demonstrating that stereocontrol is achievable in these systems. The use of tert-butyl propiolate over methyl propiolate, for example, was found to predominantly yield the (E)-isomer of the intermediate ester. This highlights the influence of steric hindrance from the ester group in directing the stereochemical outcome of the nucleophilic addition to the alkyne.

In Michael-type additions involving imidazole (B134444) derivatives, regioselectivity is also a critical consideration, particularly with unsymmetrical imidazoles. For 4(5)-nitroimidazole reacting with methyl acrylate (B77674), the reaction proceeds regioselectively, a finding confirmed by independent synthesis. This suggests that transformations on the acrylate moiety of (E)-3-(1-Methyl-1H-imidazol-2-YL)acrylic acid can also be expected to proceed with high regioselectivity, influenced by the electronic and steric properties of the imidazole substituent.

Cycloaddition Reactions and Photochemical Reactivity of Imidazole-Acrylate Systems

The conjugated system of imidazole-acrylate derivatives makes them potential candidates for cycloaddition reactions, such as the Diels-Alder reaction. While specific studies on this compound as a diene or dienophile are not extensively documented, the general reactivity of similar systems provides insight. Imidazole-based systems have been utilized in various cycloaddition contexts. For example, imidazolium (B1220033) ionic liquids can form micellar systems that serve as effective media for Diels-Alder reactions, demonstrating the compatibility of the imidazole nucleus with such transformations. Furthermore, imidazole-containing metal-organic frameworks (MOFs) have been shown to catalyze the cycloaddition of carbon dioxide with epoxides, highlighting the catalytic potential of the imidazole group in promoting ring-forming reactions.

The photochemical reactivity of acrylic acids and their derivatives is well-established, often involving [2+2] cycloadditions or E/Z isomerization upon UV irradiation. The presence of the imidazole ring, a UV-active chromophore, is expected to influence the photochemical behavior of the molecule. The extended conjugation between the imidazole ring and the acrylate system could lead to complex photochemical pathways, including intramolecular cyclization or polymerization. Acrylic acid and its esters are known to readily undergo polymerization, a reaction that can be initiated by light.

Nucleophilic Addition Reactions Involving the Imidazole Ring (e.g., Aza-Michael Additions)

The nitrogen atoms of the imidazole ring are nucleophilic, allowing them to participate in addition reactions. The most prominent example is the aza-Michael addition, a conjugate addition of a nitrogen nucleophile to an electron-deficient alkene. This reaction is a powerful method for forming carbon-nitrogen bonds. Imidazoles can act as effective nucleophiles in aza-Michael additions with α,β-unsaturated compounds like acrylates.

The reaction involves the attack of the N-1 nitrogen of the imidazole ring on the β-carbon of the acrylate. The nucleophilicity of imidazoles is generally lower than that of aliphatic amines but sufficient for the reaction to proceed, often with the aid of a catalyst or under solvent-free conditions at elevated temperatures. Various catalysts, including copper(II) acetylacetonate, basic ionic liquids, and enzymes, have been shown to promote the aza-Michael addition of imidazoles.

The table below summarizes conditions and outcomes for the aza-Michael addition of imidazole to various acrylates, providing a model for the potential reactivity of systems analogous to this compound.

| Michael Donor | Michael Acceptor | Catalyst/Conditions | Yield | Reference |

| Imidazole | Methyl Acrylate | None, 80 °C | >97% | |

| Imidazole | Acrylonitrile | Cu(acac)₂, [bmim][BF₄], 60 °C | 94% | |

| Imidazole | Ethyl Acrylate | Basic Carbon, Dry Media | 100% selectivity | |

| 4(5)-Nitroimidazole | Methyl Acrylate | DBU, DMF | 85% | |

| Imidazole | tert-Butyl Acrylate | Lipozyme TL IM, 45 °C (Flow) | High |

This reaction is typically a third-order process, where a second molecule of the amine (imidazole) facilitates proton transfer in the rate-determining step. The efficiency of the reaction can be influenced by the pKa of the imidazole derivative and its solubility in the reaction medium.

Esterification and Amidation Reactions of the Carboxylic Acid Functionality

The carboxylic acid group of this compound is readily converted into a variety of derivatives, most commonly esters and amides. These reactions are fundamental in modifying the compound's physicochemical properties, such as solubility, stability, and bioavailability.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and often requires the removal of water to drive it to completion. A wide range of alcohols, from simple alkanols to polyols, can be used to produce the corresponding esters. For instance, the kinetics of esterifying acrylic acid with methanol (B129727) and ethanol (B145695) have been studied extensively, providing a foundation for predicting reaction conditions. The synthesis of the methyl ester of a related compound, (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylate, has been reported using methyl propiolate in the presence of a base like triethylamine (B128534) or DABCO.

Amidation involves the coupling of the carboxylic acid with a primary or secondary amine. This transformation usually requires the activation of the carboxylic acid, as direct reaction with an amine is often slow. Common methods include converting the acid to an acyl chloride using reagents like thionyl chloride, followed by reaction with the amine. Alternatively, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate amide bond formation directly from the carboxylic acid and amine under mild conditions. A general one-pot procedure for converting acrylic acid to anilides involves sequential treatment with thionyl chloride and anilines in dimethylacetamide.

Synthesis of Structurally Modified Analogs and Bioisosteres of Imidazole-Acrylic Acid Derivatives

The synthesis of structurally modified analogs and bioisosteres is a common strategy in medicinal chemistry to optimize the biological activity, metabolic stability, and pharmacokinetic profile of a lead compound. For this compound, modifications can be targeted at the imidazole ring, the acrylic acid linker, or both.

Analog Synthesis: A direct synthetic analog is (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylic acid, which has been prepared by reacting methimazole with propiolate esters. This synthesis introduces a thioether linkage, significantly altering the electronic properties and geometry of the molecule compared to the parent compound. The successful synthesis of this and other thioalkanoic acid derivatives demonstrates a viable pathway for creating a library of analogs with varied linker chemistry.

Bioisosteric Replacement: Bioisosteres are functional groups or molecules that have similar chemical and physical properties, which can elicit a similar biological response.

Carboxylic Acid Bioisosteres: The carboxylic acid group can be replaced with other acidic functional groups like tetrazoles or squaric acids. Tetrazoles, for example, have a similar pKa to carboxylic acids but offer increased lipophilicity and metabolic stability.

Amide/Ester Bioisosteres: If the molecule is derivatized to an amide, the amide bond itself can be replaced. Heterocyclic rings such as imidazoles, triazoles, or oxadiazoles (B1248032) are common amide bioisosteres that can mimic hydrogen bonding properties while improving metabolic stability. The replacement of an amide bond with an imidazole ring has been shown to increase potency and enhance plasma stability in other molecular scaffolds.

Linker Bioisosteres: The acrylic acid linker can also be modified. Replacing the double bond with other functionalities or altering the chain length can impact the molecule's conformation and interaction with biological targets.

The development of such analogs and bioisosteres relies on a diverse range of synthetic methodologies, including those discussed in the preceding sections, to build novel chemical entities based on the imidazole-acrylic acid scaffold.

Computational Chemistry and Theoretical Modeling of E 3 1 Methyl 1h Imidazol 2 Yl Acrylic Acid

Density Functional Theory (DFT) Applications in Electronic Structure and Energetics

Specific DFT calculations on (E)-3-(1-Methyl-1H-imidazol-2-YL)acrylic acid to determine its optimized geometry, total energy, and electronic properties like dipole moment and charge distribution are not present in the current body of scientific literature.

Time-Dependent Density Functional Theory (TD-DFT) for Optoelectronic Properties

There are no published TD-DFT studies to report on the electronic absorption spectra, excitation energies, or oscillator strengths for this compound, which are essential for understanding its optoelectronic behavior.

Molecular Orbital Analysis: HOMO-LUMO Interactions and Energy Gaps

A detailed analysis of the HOMO and LUMO energy levels and the corresponding energy gap for this compound has not been reported. Such data would be crucial for assessing its kinetic stability and potential applications in organic electronics.

Solvent Effects and Continuum Models in Computational Simulations

Investigations into how different solvent environments might influence the electronic properties and conformational stability of this compound using continuum solvation models have not been conducted.

In Silico Predictions of Reactivity and Mechanistic Pathways

In silico studies to predict the reactivity of this molecule, such as its susceptibility to nucleophilic or electrophilic attack, or to elucidate potential reaction mechanisms involving this compound, are currently unavailable.

Materials Science and Supramolecular Chemistry Applications of Imidazole Acrylic Acid Derivatives

Polymerization and Copolymerization Strategies for Imidazole-Functionalized Acrylates

The acrylic functionality of imidazole (B134444) acrylic acid derivatives serves as a key handle for creating novel polymers and copolymers. Various polymerization techniques can be employed to incorporate these functional monomers into macromolecular structures. Photopolymerization has been utilized for the solvent-free synthesis of copolymers containing imidazole moieties. For instance, copolymers of methyl methacrylate (B99206) (MMA) and an allyl-derived imidazole monomer, 2-allyloxymethyl-1-methylimidazole (AOMMI), have been successfully synthesized using this method. researchgate.net Structural characterization of the resulting poly(MMA-co-AOMMI) confirmed the successful incorporation of the imidazole monomer. researchgate.net

Furthermore, both free radical and anionic polymerization methods have been applied to synthesize polymers like poly(ethyl 2-(imidazol-1-yl)acrylate) (PEImA). researchgate.net These approaches allow for the creation of highly substituted polymers that can be further modified post-polymerization. researchgate.net Thermal analysis of such imidazole-containing copolymers has shown that they possess higher thermal stability compared to neat polymers like polymethylmethacrylate (PMMA), indicating that the incorporation of the imidazole group enhances the material's properties. researchgate.net

Table 1: Thermal Properties of Methyl Methacrylate (MMA) and 2-allyloxymethyl-1-methylimidazole (AOMMI) Copolymers

| Copolymer Composition (MMA:AOMMI Ratio) | Number Average Molecular Weight (Mn) | Residual Mass at 600°C (%) |

|---|---|---|

| 2:1 | 13,500 | ~10% |

| 1:1 | 17,300 | Not specified |

| 1:2 | 16,600 | Not specified |

Data sourced from a study on poly(MMA-co-AOMMI) copolymers, highlighting the enhanced thermal stability imparted by the imidazole monomer. researchgate.net

Development of Self-Assembled Monolayers and Surface Functionalization for Corrosion Inhibition

Imidazole derivatives are highly effective in preventing metal corrosion, a capability attributed to their ability to form protective self-assembled monolayers (SAMs) on metal surfaces. osti.gov The mechanism involves the imidazole headgroup, a strong Lewis base, bonding to the metal oxide surface and displacing water molecules. researchgate.net These headgroups then organize into an ordered monolayer, while their hydrophobic tails pack tightly to create a barrier that impedes the migration of corrosive agents like water and oxygen to the metal surface. osti.govresearchgate.net

Research on compounds structurally similar to (E)-3-(1-Methyl-1H-imidazol-2-YL)acrylic acid, such as (E)-3-(4-((lH-imidazol-1-yl) methyl) Phenyl) acrylic acid, demonstrates this principle effectively. These molecules can spontaneously form self-assembled films on iron surfaces. researchgate.net Electrochemical studies, including impedance spectroscopy and polarization curves, confirm that these films significantly inhibit corrosion. researchgate.net The protective ability of the film strengthens with increased immersion time in the inhibitor solution. researchgate.net Quantum chemical calculations further support these experimental findings. researchgate.net Studies on various imidazole derivatives have shown high inhibition efficiencies on different metals, underscoring their versatility as corrosion inhibitors. najah.edu

Table 2: Corrosion Inhibition Efficiency of Various Imidazole Derivatives

| Inhibitor Compound | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) |

|---|---|---|---|

| 5-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)quinolin-8-ol (TIMQ) | Carbon Steel | 1 M HCl | 94.8 |

| 5-((2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl)methyl)quinolin-8-ol (CDIQ) | Carbon Steel | 1 M HCl | 95.8 |

| 1-(3-aminopropyl)-2-methyl-1-imidazole (APMI) | Copper | 3% NaCl | >93 |

This table presents data from various studies showcasing the high performance of imidazole-based compounds as corrosion inhibitors for different metals. najah.eduresearchgate.net

Metal Coordination Chemistry and Ligand Design for Catalysis Applications of Imidazole Moieties

The nitrogen atoms within the imidazole ring are excellent ligands for a wide range of metal ions, making imidazole acrylic acid derivatives valuable components in coordination chemistry and catalysis. The imidazole moiety can coordinate with metal ions like copper(II), cobalt(II), and cadmium(II) to form stable complexes with diverse geometries, including distorted octahedral and square-planar arrangements. nih.govasianpubs.orgnih.gov In these complexes, the imidazole ring typically acts as a unidentate or bidentate ligand, coordinating through one or both of its nitrogen atoms. nih.govekb.eg

This strong coordinating ability is leveraged in the design of catalysts. For example, copper complexes featuring nitrogen-chelating ligands, including imidazoles, have been shown to effectively catalyze C-N cross-coupling reactions. nih.gov A heterogeneous catalyst consisting of copper nanoparticles on a graphene support (Cu/graphene) can facilitate the N-arylation of imidazole derivatives with arylboronic acids under visible light irradiation. nih.gov This photocatalytic system demonstrates high efficiency, achieving a turnover frequency of 25.4 h⁻¹ at room temperature, highlighting a green chemistry approach for synthesizing valuable N-aryl imidazoles. nih.gov The versatility of imidazole derivatives also allows for their use in constructing metal-organic frameworks (MOFs), which have potential applications in gas storage, separation, and catalysis. asianpubs.orgasianpubs.org

Table 3: Examples of Metal Complexes with Imidazole-Containing Ligands

| Metal Ion | Imidazole Ligand Type | Other Ligands | Resulting Geometry |

|---|---|---|---|

| Copper(II) | 2-Ethylimidazole | Methacrylate | Distorted Octahedral |

| Copper(II) | Imidazole | Schiff Base | Distorted Square-Planar |

| Cobalt(II) | 1,4-bis(1-imidazol-yl)-2,5-dimethyl benzene | Dicarboxylate | Tetrahedral |

| Cadmium(II) | 1,4-bis(2-methyl imidazol-3-ium-1-yl)biphenyl | Diphenic acid | Not specified (forms 2D network) |

Data compiled from crystallographic studies of various metal-imidazole complexes, illustrating the diverse coordination environments adopted. nih.govasianpubs.orgnih.govasianpubs.org

Integration into Advanced Functional Materials (e.g., Adhesives, Coatings)

The integration of imidazole acrylic acid derivatives into polymers allows for the creation of advanced functional materials such as specialized coatings and adhesives. The imidazole group imparts unique properties to these materials. For instance, imidazole-functionalized polymers have been incorporated into UV-curable coatings to confer antibacterial properties without the need for traditional antibacterial agents. mdpi.commdpi.com

In the biomedical field, aliphatic polycarbonates functionalized with imidazole groups have been used to create drug-eluting coatings on zinc alloy substrates for bone regeneration. nih.gov In this application, the imidazole side groups act as chelating agents for Zn²⁺ ions, which helps to regulate ion release from the biodegradable metal implant. nih.gov While the direct use of this compound in pressure-sensitive adhesives (PSAs) is not widely documented, the fundamental chemistry of acrylic polymers forms the basis of many PSAs. pstc.orgspecialchem.com The incorporation of functional monomers like imidazole acrylic acids could be a strategy to enhance adhesion to specific substrates or to introduce additional functionalities like improved thermal stability or antimicrobial activity.

Design of Organic Dyes for Optoelectronic Devices (e.g., Dye-Sensitized Solar Cells)

Imidazole acrylic acid derivatives are promising candidates for the design of organic dyes used in dye-sensitized solar cells (DSSCs). nih.gov In the typical donor-π-acceptor (D-π-A) architecture of these dyes, the imidazole moiety is exceptionally versatile. Its amphoteric nature allows it to function as a donor, an acceptor, or as part of the π-conjugated linker. nih.gov The acrylic acid group serves as the essential anchoring unit, binding the dye molecule to the surface of a semiconductor like titanium dioxide (TiO₂).

The inclusion of imidazole chromophores in the dye structure can enhance light-harvesting properties and, due to its bulky and hydrophobic nature, help to suppress charge recombination—a key loss mechanism in DSSCs. nih.govacs.org Various DSSC sensitizers have been synthesized using imidazole derivatives connected to donor moieties like fluorene (B118485) or carbazole (B46965) and acceptor groups like cyanoacrylic acid. acs.orgresearchgate.net These dyes have demonstrated moderate to good photovoltaic performance, with some designs achieving power conversion efficiencies (PCE) up to 3.44%. acs.org The strategic placement and chemical modification of the imidazole unit within the dye molecule are critical for optimizing the optical, electrochemical, and photovoltaic properties of the resulting solar cell. acs.orguokerbala.edu.iq

Table 4: Photovoltaic Performance of Imidazole-Based Dyes in DSSCs

| Dye Structure Description | Jsc (mA cm⁻²) | Voc (V) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) |

|---|---|---|---|---|

| Fluorene with two imidazole chromophores | Not specified | Not specified | Not specified | 3.44 |

| Imidazole derivative with alkyl chain (PP3) | 3.75 | 0.73 | 0.739 | 2.01 |

| Imidazole derivative with nitrobenzene (B124822) (PP2) | 1.59 | 0.08 | 0.616 | 0.96 |

Performance data for various organic dyes incorporating imidazole units, demonstrating their potential as sensitizers in dye-sensitized solar cells. acs.orguokerbala.edu.iq

Structure Activity Relationship Sar Studies and Molecular Design Principles for Imidazole Acrylic Acid Scaffolds

Systematic Modification of Imidazole (B134444) and Acrylic Acid Subunits

Systematic modifications of the imidazole and acrylic acid components of this scaffold have been a key strategy in drug discovery. Research has shown that even minor alterations can lead to significant changes in biological efficacy.

The imidazole ring itself offers several positions for substitution. Modifications typically involve adding various alkyl or aryl groups. For instance, in the development of antagonists for the Angiotensin II (AII) receptor, the substituents on the imidazole ring are critical for activity. Studies on related imidazole derivatives have shown that the spacing and nature of these substituents are of primary importance for high-affinity receptor binding. nih.gov

The acrylic acid subunit is also a prime target for modification. One common strategy involves extending the acid side chain. For example, in a series of imidazole-5-acrylic acids developed as nonpeptide AII receptor antagonists, extending the side chain was a crucial first step that led to a promising lead compound. nih.gov Further substitution on the acrylic acid chain, such as adding a benzyl group to mimic the phenylalanine residue of AII, resulted in a notable increase in potency. nih.govacs.org

Another approach involves altering the linker between the imidazole core and the acrylic acid moiety. While the user's specified compound has a direct linkage, related studies have explored different linkers to optimize spatial orientation and binding. The systematic exploration of these modifications allows researchers to build a comprehensive picture of the SAR, guiding future design efforts. chemijournal.com The table below summarizes key modification points and their observed effects on activity in related scaffolds.

| Modification Site | Type of Modification | Observed Effect on Biological Activity (Example Target) | Reference |

|---|---|---|---|

| Imidazole Ring | Addition/Reorientation of butyl and hydroxymethyl groups | Retained high binding affinity to the AT1 receptor, indicating substituent spacing is critical. | nih.gov |

| Acrylic Acid Side Chain | Extension of the acid side chain | Identified a promising starting point for further exploration in Angiotensin II receptor antagonists. | nih.gov |

| Acrylic Acid Side Chain | Substitution with a benzyl group | Increased potency in Angiotensin II receptor antagonists by mimicking the C-terminal phenylalanine of AII. | nih.gov |

| Acrylic Acid Side Chain | Introduction of electron-rich heteroaryl rings | Provided improved activity, particularly in in vivo models for Angiotensin II receptor antagonists. | nih.gov |

Stereochemical Influence on Molecular Interactions and Recognition

Stereochemistry plays a fundamental role in the interaction between a drug molecule and its biological target. nih.govnih.gov For molecules containing a double bond, such as acrylic acids, the configuration can be either (E) (entgegen or trans) or (Z) (zusammen or cis). The compound of interest, (E)-3-(1-Methyl-1H-imidazol-2-YL)acrylic acid, specifies the (E)-isomer, highlighting the stereochemical importance for its intended interactions.

The rigid geometry of the (E)-isomer places the substituents on the double bond in a specific spatial arrangement, which is often crucial for fitting into a receptor's binding pocket. Research on imidazole-5-acrylic acids identified the (E)-isomer as a particularly promising scaffold for development into potent Angiotensin II receptor antagonists. nih.gov This suggests that the trans configuration is optimal for presenting the necessary pharmacophoric elements to the receptor in the correct orientation for high-affinity binding.

In a related example, the synthesis of (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylic acid was specifically optimized to produce the (E)-isomer. nih.gov This was because the target biological pathway, involving the enzyme enoyl-CoA hydratase, stereospecifically hydrates (E)-α,β-unsaturated acyl-CoA thioesters. The (Z)-isomer would not be a suitable substrate for the enzyme, demonstrating that stereochemistry is not just important for binding affinity but also for metabolic processing. nih.gov These findings underscore the general principle that stereoisomers can have vastly different biological activities and metabolic fates, making stereochemical control a critical aspect of drug design. nih.gov

Pharmacophore Elucidation and Ligand-Binding Hypotheses (e.g., for Angiotensin II Receptor Antagonists)

Pharmacophore modeling is a cornerstone of rational drug design, defining the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. dovepress.com For imidazole acrylic acid scaffolds, this approach has been successfully applied, particularly in the quest for Angiotensin II (AII) receptor antagonists.

The development of potent imidazole-5-acrylic acid antagonists was guided by a novel peptide pharmacophore model of AII. nih.gov Researchers overlaid an existing, weakly active imidazole-5-acetic acid onto this model. The model suggested that extending the acetic acid side chain to an acrylic acid and attaching a second aryl group would mimic the C-terminal region of AII, leading to enhanced binding. nih.govacs.org This hypothesis was confirmed experimentally, leading to compounds with a 100-fold increase in binding affinity. nih.gov

Docking studies and ligand-binding hypotheses further refine this understanding. For a losartan-related imidazole antagonist, docking studies predicted that reversing the positions of key substituents on the imidazole ring would not disrupt binding. nih.gov Experimental evaluation confirmed this prediction, showing that the designed compound retained high affinity for the AT1 receptor. This result validated the binding hypothesis, which emphasized the importance of the spatial arrangement of pharmacophoric groups rather than their specific attachment points on the imidazole template. nih.gov Such models provide a powerful predictive tool for designing new molecules with desired biological effects. nih.gov

Key pharmacophoric features for imidazole-based AT1 receptor antagonists often include:

An acidic group (like the carboxylic acid) to mimic the C-terminal carboxylate of Angiotensin II.

The imidazole ring acting as a central scaffold.

Specific hydrophobic/aromatic groups positioned to interact with corresponding pockets in the receptor. nih.govnih.gov

Rational Design of Derivatives for Specific Molecular Targets

Rational design utilizes the structural information from the target and/or known ligands to create new molecules with improved properties. The imidazole acrylic acid scaffold is well-suited for this approach. The development of "sartans," a class of AII receptor blockers, is a classic example of rational drug design where an imidazole ring is a common feature. nih.gov

The design process often begins with a lead compound, which is then optimized based on SAR data and pharmacophore models. For instance, starting with an imidazole-5-(E)-acrylic acid, a rational design strategy involved adding a benzyl group to the acrylic acid chain to mimic the phenylalanine residue of AII, which was known to be important for receptor binding. nih.gov An extensive SAR study of this new aromatic ring revealed that electron-rich heteroaryl groups, such as a thienylmethyl group, further improved activity. This iterative process of design, synthesis, and testing led to the discovery of compound 40 ((E)-3-[2-butyl-1- [(2-chlorophenyl)methyl]imidazol-5-yl]-2-[(2-thienyl)methyl]-2- propenoic acid), a potent and orally active AT1 receptor antagonist. nih.gov

This rational approach is not limited to AII antagonists. Based on known pharmacophores for anticancer agents, novel imidazole derivatives have been designed and synthesized to target pathways like KRAS/Wnt and to inhibit angiogenesis. rsc.org Molecular docking studies can be used to predict how rationally designed derivatives will bind to their intended target, helping to prioritize which compounds to synthesize. rsc.org

The table below illustrates the rational design process for an Angiotensin II receptor antagonist starting from a basic imidazole acrylic acid scaffold.

| Design Step | Structural Modification | Rationale | Result |

|---|---|---|---|

| 1. Lead Identification | (E)-imidazole-5-acrylic acid | Identified as a promising scaffold from side-chain extension studies. | Moderate activity. |

| 2. Mimicry of Natural Ligand | Addition of a benzyl group to the acrylic acid | To mimic the C-terminal phenylalanine of Angiotensin II, as suggested by pharmacophore modeling. | Increased potency. |

| 3. Optimization of Aromatic Ring | Replacement of benzyl with electron-rich heteroaryl rings (e.g., thienylmethyl) | Systematic SAR study to find optimal aromatic interactions with the receptor. | Further improvement in binding affinity and in vivo potency. |

Application of Chemoinformatics and QSAR Methodologies

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These methods are invaluable for predicting the activity of unsynthesized molecules and for understanding the physicochemical properties that govern their efficacy.

QSAR models have been successfully applied to large series of imidazole-containing compounds. In one study of 192 imidazole-containing farnesyltransferase inhibitors, researchers used genetic algorithms and regression analysis to select the most relevant molecular descriptors. nih.govnih.gov The results indicated that the volume, shape, and polarity of the molecules were the most important factors for their biological activity. Both linear (Multiple Linear Regression, MLR) and non-linear (Artificial Neural Networks, ANN; Support Vector Machines, SVM) QSAR models were developed and validated, proving capable of accurately predicting the activity of new imidazole-containing compounds. nih.govnih.gov

Another QSAR study on imidazole derivatives as ORL1 receptor antagonists found a significant correlation between the compounds' activity and physicochemical parameters such as density, surface tension, index of refraction, and the partition coefficient (LogP). researchgate.net Similarly, a 3D-QSAR model developed for imidazole derivatives as breast cancer inhibitors achieved a high regression coefficient (r² = 0.81) and cross-validation coefficient (q² = 0.51), indicating a reliable predictive model. frontiersin.org These models can computationally screen large libraries of virtual compounds, prioritizing the most promising candidates for synthesis and saving significant time and resources in the drug discovery pipeline. frontiersin.org

Future Directions and Emerging Research Avenues for E 3 1 Methyl 1h Imidazol 2 Yl Acrylic Acid Research

Novel Synthetic Strategies for Enhanced Isomeric Purity and Scalability

The synthesis of (E)-3-(1-methyl-1H-imidazol-2-YL)acrylic acid with high isomeric purity and on a large scale presents an ongoing challenge. Current synthetic routes often result in a mixture of (E) and (Z) isomers, necessitating complex purification steps. Future research is likely to focus on stereoselective synthetic methods that favor the formation of the desired (E)-isomer.

One promising avenue is the adaptation of the Knoevenagel-Döbner condensation. This reaction, which involves the condensation of an aldehyde with malonic acid, is known to exclusively produce the (E)-isomer of α,β-unsaturated carboxylic acids. researchgate.net Applying this method to 1-methyl-1H-imidazole-2-carbaldehyde could provide a direct and highly stereoselective route to the target compound.

Furthermore, catalyst development will be crucial for enhancing reaction efficiency and scalability. The use of solid-supported catalysts or flow chemistry setups could facilitate easier product isolation and catalyst recycling, making the synthesis more economically viable and environmentally friendly for industrial applications. Research into optimizing reaction conditions, such as solvent, temperature, and catalyst loading, will also be essential to maximize yield and purity.

For instance, in the synthesis of the related compound, (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylic acid, it was found that the choice of the propiolate ester (tert-butyl vs. methyl) had a significant impact on the E:Z isomer ratio. nih.govresearchgate.net Similar systematic studies on the synthesis of this compound could lead to significant improvements in isomeric purity.

Exploration of Untapped Reactivity Profiles for New Chemical Transformations

The unique chemical structure of this compound, featuring both an electron-rich imidazole (B134444) ring and an electron-deficient acrylic acid moiety, suggests a rich and largely unexplored reactivity profile. Future research will likely delve into leveraging these functionalities for novel chemical transformations.

The acrylic acid portion of the molecule is a classic Michael acceptor, making it susceptible to conjugate addition reactions. researchgate.net Exploring its reactivity with a wide range of nucleophiles could lead to the synthesis of a diverse library of new compounds with potentially interesting properties. For example, the aza-Michael addition of amines to the double bond would yield functionalized amino acid derivatives. nih.gov

The imidazole ring, on the other hand, can participate in various electrophilic and nucleophilic substitution reactions. pharmaguideline.com Its N-3 nitrogen is basic and can be protonated or alkylated, while the C4 and C5 positions can undergo electrophilic substitution. Furthermore, the imidazole ring is known to be a precursor to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts. Investigating the transformation of this compound into novel NHC ligands could open up new avenues in catalysis.

The interplay between the imidazole and acrylic acid moieties could also lead to interesting intramolecular reactions, potentially yielding novel heterocyclic scaffolds.

Advanced Materials Development from Imidazole Acrylate (B77674) Precursors

The use of this compound as a monomer in polymer synthesis is a promising area for future research. The imidazole group can impart unique properties to polymers, such as thermal stability, conductivity, and the ability to coordinate with metal ions. The acrylic acid functionality allows for its incorporation into polymer chains via various polymerization techniques.

One potential application is in the development of functional hydrogels. Poly(acrylic acid) is a well-known superabsorbent polymer, and the incorporation of the imidazole monomer could introduce pH-responsiveness and metal-binding capabilities to the hydrogel network. Such materials could find applications in drug delivery, sensor technology, and environmental remediation. researchgate.net

Furthermore, this compound could be used to create specialty polymers and copolymers. researchgate.netnih.gov For instance, block copolymers containing a poly(this compound) segment could self-assemble into well-defined nanostructures with potential applications in nanotechnology. The controlled radical polymerization techniques, such as RAFT polymerization, could be employed to synthesize well-defined polymers with controlled molecular weight and architecture. rsc.org The unique combination of a heterocyclic aromatic ring and a carboxylic acid group on the polymer side chains could lead to materials with novel optical, electronic, or catalytic properties. nih.gov

Synergistic Approaches Combining Computational and Experimental Research

The integration of computational chemistry with experimental studies offers a powerful approach to accelerate the research and development of this compound and its derivatives. Density Functional Theory (DFT) and other computational methods can provide valuable insights into the molecule's electronic structure, reactivity, and spectroscopic properties, guiding experimental design and interpretation. researchgate.netmdpi.combohrium.com

Computational studies can be employed to:

Predict Reactivity: Calculate frontier molecular orbital energies (HOMO-LUMO) and electrostatic potential maps to predict the most likely sites for electrophilic and nucleophilic attack, thus guiding the exploration of new chemical reactions. researchgate.net

Elucidate Reaction Mechanisms: Model reaction pathways to understand the mechanisms of known and novel transformations, helping to optimize reaction conditions for higher yields and selectivity.

Simulate Spectroscopic Properties: Calculate NMR, IR, and UV-Vis spectra to aid in the characterization of new compounds and to understand the relationship between their structure and properties. nih.gov

Design Novel Materials: Predict the properties of polymers and other materials derived from this compound, enabling the rational design of materials with desired functionalities.

By combining theoretical predictions with experimental validation, researchers can more efficiently explore the chemical space of this versatile molecule and unlock its full potential. For example, computational modeling of imidazole-heme interactions has provided a deeper understanding of the forces that govern the orientation of imidazole ligands in proteins. nih.gov

Potential for Applications in Bio-Inspired Chemical Systems and Chemical Biology Tools (excluding therapeutic outcomes)

The structural similarity of the imidazole ring to the side chain of the amino acid histidine suggests that this compound could be a valuable building block for creating bio-inspired chemical systems and chemical biology tools. tsijournals.com It is important to note that this section explicitly excludes the discussion of therapeutic outcomes.

Future research could explore its use in:

Bio-inspired Catalysis: The imidazole group is a key component in the active sites of many enzymes, where it acts as a general acid or base catalyst. Incorporating this compound into synthetic scaffolds, such as polymers or dendrimers, could lead to the development of novel catalysts that mimic the function of enzymes.

Chemical Probes: If the compound exhibits interesting photophysical properties, such as fluorescence, it could be developed into a chemical probe for detecting specific biomolecules or for studying biological processes. rjeid.comresearchgate.net The acrylic acid moiety could be used to attach the probe to other molecules of interest.

Self-Assembling Systems: The ability of the imidazole ring to participate in hydrogen bonding and π-π stacking interactions could be exploited to create self-assembling systems that mimic biological structures. These systems could be used to study fundamental biological processes or as scaffolds for the development of new functional materials.

The unique combination of the imidazole ring and the acrylic acid functionality in this compound provides a versatile platform for the development of new tools and systems for chemical biology research. The electron-rich nature of the imidazole ring makes it a good ligand for metal ions, which is a key feature in many metalloenzymes. nih.govnih.gov

Q & A

Q. What are the optimized synthetic routes for (E)-3-(1-methyl-1H-imidazol-2-yl)acrylic acid, and how do reaction conditions influence isomer ratios?

Methodological Answer: The synthesis involves reacting tert-butyl propiolate with methimazole under catalytic conditions. Key steps:

- Catalyst Selection : Use 1,4-diazabicyclo[2.2.2]octane (DABCO) to favor the E-isomer. Triethylamine yields lower E:Z ratios (e.g., 1.5:1 vs. DABCO’s 7.4:1 at RT) .

- Temperature Control : Lowering the reaction temperature to −20 °C improves E:Z ratios to 8:1 due to reduced isomerization kinetics .

- Ester Hydrolysis : Hydrolyze the intermediate tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylate with trifluoroacetic acid (TFA)/phenol to yield the target acid .

Q. How is the stereochemical purity of the E-isomer validated post-synthesis?

Methodological Answer:

- Analytical HPLC : Monitor isomer ratios using reverse-phase chromatography with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Retention times differ by ~1–2 minutes for E- and Z-isomers .

- NMR Spectroscopy : Confirm E-configuration via coupling constants (J = 12–14 Hz for trans-vinylic protons) .

- X-ray Crystallography : Resolve crystal structures to unambiguously assign stereochemistry (e.g., CCDC entries for related imidazole derivatives) .

Advanced Research Questions

Q. What strategies mitigate sulfur vs. nitrogen substitution during alkylation of methimazole in related syntheses?

Methodological Answer: Competing substitution on sulfur (desired) vs. nitrogen (undesired) is controlled by:

- Electrophile Choice : Use 3-bromopropanoic acid instead of stronger electrophiles (e.g., methyl iodide) to favor S-alkylation due to sulfur’s higher nucleophilicity .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance sulfur’s nucleophilicity, reducing N-alkylation byproducts .

- Base Selection : Triethylamine or DABCO minimizes side reactions by deprotonating methimazole selectively .

Q. How does computational modeling predict the metabolic activation of this compound as a prodrug?

Methodological Answer:

- Docking Studies : Model the compound’s interaction with enoyl-CoA hydratase to predict conversion to its CoA thioester, a prerequisite for mitochondrial targeting .

- DFT Calculations : Calculate energy barriers for stereospecific hydration of the α,β-unsaturated system. The E-isomer aligns with the enzyme’s active site geometry, enabling efficient conversion .

- In Silico ADMET : Predict pharmacokinetics using software like Schrödinger’s QikProp to optimize logP, solubility, and metabolic stability .

Q. What analytical challenges arise in characterizing degradation products of this compound under oxidative stress?

Methodological Answer:

- LC-HRMS : Identify sulfoxide and sulfone derivatives via accurate mass shifts (+16 Da and +32 Da, respectively) .

- EPR Spectroscopy : Detect radical intermediates (e.g., thiyl radicals) generated during photodegradation .

- Stability Studies : Use accelerated conditions (40°C/75% RH) to model shelf-life. Degradation pathways correlate with imidazole ring oxidation and acrylate hydrolysis .

Q. How can crystallographic data resolve structural ambiguities in analogs of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.